molecular formula C19H14F3N3O3 B1683759 Ostarine CAS No. 841205-47-8

Ostarine

Cat. No.: B1683759
CAS No.: 841205-47-8
M. Wt: 389.3 g/mol
InChI Key: JNGVJMBLXIUVRD-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ostarine (MK-2866) is a non-steroidal selective androgen receptor modulator (SARM) developed to selectively activate androgen receptors (AR) in muscle and bone tissues while minimizing androgenic side effects on organs like the prostate . It exhibits tissue-specific anabolic activity, promoting muscle growth and bone density by mimicking testosterone’s binding to AR, thereby enhancing protein synthesis and satellite cell activation . Preclinical studies in ovariectomized (OVX) rat models—a standard for postmenopausal research—demonstrate its ability to improve muscle vascularization, citrate synthase activity, and bone structure without significant hypertrophy in female rats .

Metabolically, this compound undergoes hydroxylation, dealkylation, and conjugation (e.g., glucuronidation) in humans, producing ten detectable metabolites, which are critical for anti-doping analyses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of enobosarm involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of enobosarm follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, temperature control, and purification methods such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Enobosarm undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of enobosarm .

Scientific Research Applications

Muscle Mass and Physical Performance

Ostarine has been studied extensively for its ability to increase lean body mass and improve physical performance. A phase II clinical trial demonstrated that this compound treatment resulted in a statistically significant increase in total lean body mass, with an average increase of 1.4 kg compared to placebo at a dose of 3 mg (p<0.001) . Additionally, participants showed improvements in physical performance metrics such as speed and power during stair climbing tests .

Table 1: Effects of this compound on Lean Body Mass and Physical Performance

ParameterThis compound Group (3 mg)Placebo Groupp-value
Total Lean Body Mass (kg)1.4Baseline<0.001
Stair Climb Speed Improvement (%)+15.5Baseline0.006
Power Output Improvement (watts)+25.5Baseline0.005

Myogenic Differentiation

Research indicates that this compound stimulates muscle tissue proliferation and differentiation through androgen receptor activation. In vitro studies using C2C12 and L6 muscle cell lines demonstrated that this compound significantly enhanced cell viability and proliferation at various concentrations . The effects were dose-dependent, with notable increases in myogenic markers such as myogenin and MyH protein levels observed after this compound treatment .

Table 2: this compound Effects on Myogenic Differentiation

Cell TypeConcentration (nM)Proliferation Increase (%)Myogenin Expression (Day 6)
C2C121000Significant (p < 0.01)Increased (p < 0.05)
L610000Significant (p < 0.05)Increased (p < 0.01)

Potential Therapeutic Uses

This compound is being investigated for its potential therapeutic applications in conditions such as sarcopenia, cancer cachexia, and muscle wasting disorders. A study highlighted its efficacy in improving lean body mass without significant androgenic side effects, making it a candidate for further clinical trials aimed at treating muscle degeneration associated with aging or disease .

Case Study: this compound in Cancer Cachexia

A planned phase II study aims to evaluate the safety and efficacy of this compound in patients suffering from cancer cachexia, a condition characterized by severe weight loss and muscle wasting . Preliminary findings suggest that this compound could play a role in mitigating these symptoms by promoting muscle growth.

Safety Profile and Risks

While this compound shows promise for various applications, it is not without risks. Reports of drug-induced liver injury associated with this compound use have emerged, indicating potential hepatotoxic effects similar to those seen with anabolic steroids . A case study documented significant cholestatic liver injury in a patient who used this compound for bodybuilding without medical supervision, emphasizing the need for caution .

Mechanism of Action

Enobosarm exerts its effects by selectively binding to androgen receptors in muscle and bone tissues. Upon binding, it induces conformational changes in the androgen receptor, leading to the activation of specific genes involved in muscle growth and bone health. This selective activation minimizes the side effects typically associated with anabolic steroids, such as prostate enlargement and hair loss . Enobosarm’s mechanism of action involves the modulation of androgen receptor pathways, promoting anabolic effects in muscle and bone while sparing other tissues .

Comparison with Similar Compounds

Ligandrol (LGD-4033)

Ligandrol, another non-steroidal SARM, shares Ostarine’s anabolic properties but differs in metabolic effects. In OVX rats, both compounds increased capillary density in muscles, but this compound showed superior vascularization in the gastrocnemius and longissimus muscles, whereas Ligandrol enhanced lactate dehydrogenase activity (indicative of glycolytic metabolism) . Ligandrol at 4 mg/kg increased intramuscular fat and uterine weight, suggesting unfavorable side effects at higher doses.

Parameter This compound Ligandrol
Capillary Density ↑↑ Gastrocnemius, Longissimus ↑ vs. non-OVX controls
Citrate Synthase ↑ Longissimus ↑ Gastrocnemius
Uterotrophic Effects Observed at 0.4–4 mg/kg Observed at 4 mg/kg
Metabolic Impact Mild lipid/cholesterol benefits Increased intramuscular fat

Andarine (S4)

Andarine, a structurally similar SARM, is more potent than this compound in promoting lean muscle hardness and fat loss but carries higher risks of visual disturbances (e.g., transient night blindness) . Both compounds bind AR with high affinity, but Andarine’s stronger androgenic activity limits its therapeutic window compared to this compound’s milder profile .

Anavar (Oxandrolone)

Anavar, a synthetic anabolic steroid, is less anabolic than this compound but more suppressive of natural testosterone production. In rats, this compound reduced serum testosterone by 20% (non-significant), while Anavar typically suppresses hypothalamic-pituitary-testicular axis function by >50% . This compound also outperforms Anavar in bone anabolism, with preclinical data showing improved bone stiffness and healing .

Nandrolone Decanoate

Nandrolone, a steroidal androgen, matches this compound’s lack of impact on maximal endurance in trained rats but induces severe androgenic side effects (e.g., testicular atrophy) . This compound’s selective AR modulation avoids such toxicity, making it preferable for long-term use .

Steroidal SARMs (YK11)

YK11, a steroidal SARM, stimulates myoblast differentiation in C2C12 cells but lacks this compound’s tissue selectivity. While YK11 enhances muscle growth via AR activation and myostatin inhibition, it may exhibit prostatic hypertrophy risks, unlike this compound .

Combination Therapies

This compound synergizes with selective estrogen receptor modulators (SERMs) like raloxifene to enhance bone anabolism in OVX rats, achieving greater improvements in trabecular bone density than monotherapy . This contrasts with standalone Ligandrol or Anavar, which lack comparable combinatorial benefits .

Data Tables

Table 1: Androgen Receptor Agonist Activity (In Vitro)

Compound EC50 (CV-1 cells, nM) Efficacy (% vs. DHT) EC50 (C2C12 cells, nM) Efficacy (% vs. DHT)
DHT 3.1 ± 0.9 100 0.1 ± 0.03 100
This compound 1.7 ± 0.1 85.8 ± 7.4 3.9 ± 1.3 81.9 ± 11.6
Compound 13a 30 (at 1 μM) 89.5 N/A N/A

Source: In vitro luciferase assays comparing AR activation in kidney (CV-1) and myoblast (C2C12) cells .

Limitations and Contradictions

  • Dose-Dependency : While this compound’s myoblast differentiation is dose-dependent, its bone biomechanical effects plateau at higher doses, necessitating combination therapies for optimal results .
  • Human vs. Animal Data : Human trials report cholesterol and glucose benefits , but rodent models show inconsistent metabolic outcomes, highlighting species-specific responses .

Biological Activity

Ostarine, also known as enobosarm, is a selective androgen receptor modulator (SARM) that has garnered attention for its potential therapeutic applications in muscle wasting conditions, such as sarcopenia and cancer cachexia. This article reviews the biological activity of this compound, focusing on its effects on muscle proliferation, differentiation, and potential adverse effects, including hepatotoxicity.

This compound functions primarily through selective activation of androgen receptors (AR) in muscle and bone tissues, promoting anabolic effects while minimizing androgenic side effects typically associated with anabolic steroids. Research indicates that this compound stimulates myogenic differentiation and proliferation in muscle cells, specifically C2C12 and L6 cell lines. The compound enhances cell viability and proliferation rates significantly at doses ranging from 100 nM to 10,000 nM, with notable effects observed after 6 days of differentiation .

Table 1: Effects of this compound on Cell Proliferation and Viability

Cell Line Concentration (nM) Proliferation Effect Viability Effect
C2C121000Increased (p < 0.01)Increased (p < 0.05)
L610Increased (p < 0.05)Increased (p < 0.01)
L61000Increased (p < 0.01)Increased (p < 0.01)

Case Studies and Clinical Findings

A notable case report highlighted the risk of drug-induced liver injury associated with this compound use. A previously healthy male developed significant cholestatic liver injury after two months of unsupervised this compound use for weight training. Laboratory tests indicated elevated liver enzymes (ALT), suggesting hepatotoxicity similar to that seen with anabolic steroids .

In controlled clinical trials, this compound demonstrated dose-dependent increases in lean body mass without significant adverse events reported compared to placebo; however, some participants exhibited mild elevations in liver enzymes . Such findings underscore the need for cautious use of this compound, particularly in non-medical contexts.

Effects on Lipid Profiles and Metabolism

Recent studies have examined the impact of this compound on lipid profiles and metabolic parameters. In a rodent model, this compound treatment resulted in increased total plasma cholesterol levels while decreasing plasma glucose concentrations. Notably, endurance training appeared to mitigate the negative impact of this compound on cholesterol levels .

Table 2: Impact of this compound on Metabolic Parameters

Parameter This compound Treatment Control
Total Plasma CholesterolIncreasedBaseline
Plasma GlucoseDecreasedBaseline
Food ConsumptionIncreasedBaseline

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended to ensure the purity and identity of Ostarine in research samples?

  • Methodological Answer : Use World Anti-Doping Agency (WADA)-approved procedures, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), to verify compound identity and quantify purity. Cross-reference results with labeled claims, as commercial products often exhibit discrepancies in active ingredient content (e.g., 59% of analyzed products showed mismatches between labeled and detected this compound concentrations) . For novel compounds, provide spectroscopic data (NMR, IR) and elemental analysis to confirm structural integrity .

Q. How should preclinical studies be designed to evaluate this compound’s tissue selectivity and androgen receptor modulation?

  • Methodological Answer :

  • Animal Models : Use rodent models to assess tissue-specific effects (e.g., muscle hypertrophy vs. prostate weight changes). Measure biomarkers like creatine kinase (muscle integrity) and lipid profiles (e.g., LDL, total cholesterol) to identify off-target effects .
  • Dosing Regimens : Implement dose-response studies (e.g., 1–10 mg/kg/day) over 4–8 weeks. Include control groups receiving vehicle or testosterone for comparative analysis .
  • Endpoint Selection : Prioritize dual-energy X-ray absorptiometry (DEXA) for lean mass quantification and histopathology for organ toxicity screening .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro receptor-binding assays and in vivo efficacy studies of this compound?

  • Methodological Answer :

  • Mechanistic Follow-Up : Conduct transcriptomic profiling (RNA-seq) of tissues post-treatment to identify downstream pathways beyond receptor binding (e.g., mTOR activation, myostatin suppression) .
  • Pharmacokinetic Analysis : Measure plasma and tissue concentrations of this compound using LC-MS/MS to correlate bioavailability with observed effects. Note that oral bioavailability in rodents is ~75%, but human data remain limited .
  • Species-Specific Factors : Replicate assays across multiple cell lines (human vs. rodent myocytes) to assess interspecies variability in receptor affinity .

Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound on muscle regeneration in injury models?

  • Methodological Answer :

  • Nonlinear Regression : Apply sigmoidal dose-response curves (variable slope) to estimate EC50 values for muscle fiber cross-sectional area changes.
  • Longitudinal Data : Use mixed-effects models to account for repeated measures (e.g., weekly strength assessments).
  • Power Analysis : For preclinical trials, ensure sample sizes ≥8 per group to detect ≥20% differences in lean mass with 80% power (α=0.05) .

Q. Data Contradiction and Reproducibility

Q. How can conflicting reports on this compound’s impact on lipid metabolism be addressed methodologically?

  • Methodological Answer :

  • Standardized Protocols : Control for dietary variables (e.g., high-fat diets) and circadian rhythms in lipid measurement timings. In a rat study, this compound increased total cholesterol but did not alter triglycerides, highlighting context-dependent outcomes .
  • Mechanistic Studies : Use knockout models (e.g., LDL receptor-deficient mice) to isolate this compound’s role in cholesterol synthesis vs. clearance.
  • Meta-Analysis : Pool data from peer-reviewed studies (n≥5) to calculate effect sizes and heterogeneity indices (I²) for lipid outcomes .

Q. What strategies ensure reproducibility in this compound research across laboratories?

  • Methodological Answer :

  • Open Science Practices : Share raw data (e.g., mass spectrometry files) and detailed protocols via repositories like Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Inter-Lab Validation : Distribute aliquots of a standardized this compound reference material (e.g., NIST-certified) to participating labs for analytical harmonization .
  • Supplementary Materials : Document batch-specific purity, solvent preparation, and animal housing conditions (temperature, light cycles) to minimize variability .

Q. Ethical and Regulatory Considerations

Q. How should researchers mitigate risks of inadvertent doping violations in this compound studies involving athletes?

  • Methodological Answer :

  • Informed Consent : Disclose this compound’s WADA-prohibited status (class S1.2: Other Anabolic Agents) and implement triple-blind protocols to prevent participant exposure .
  • Contamination Checks : Test supplements and lab reagents for this compound contamination using ISO 17025-accredited assays prior to human trials .

Properties

IUPAC Name

(2S)-3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O3/c1-18(27,11-28-15-6-2-12(9-23)3-7-15)17(26)25-14-5-4-13(10-24)16(8-14)19(20,21)22/h2-8,27H,11H2,1H3,(H,25,26)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGVJMBLXIUVRD-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=C(C=C1)C#N)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](COC1=CC=C(C=C1)C#N)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30233006
Record name Enobosarm
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30233006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

841205-47-8
Record name MK 2866
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=841205-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Enobosarm [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0841205478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enobosarm
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12078
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Enobosarm
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30233006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENOBOSARM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3571H3R8N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.